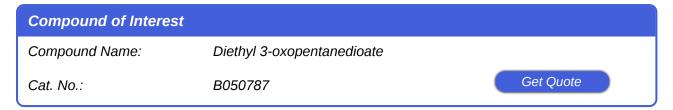


# Technical Guide: Diethyl 3-Oxopentanedioate (CAS Registry Number 105-50-0)

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties, as well as the safety and handling protocols, for **Diethyl 3-Oxopentanedioate**, CAS Registry Number 105-50-0. This compound, also known as Diethyl 1,3-acetonedicarboxylate, is a versatile intermediate in organic synthesis, notably in the preparation of heterocyclic compounds.[1] This document is intended to serve as a detailed resource for professionals in research and development.

## **Chemical and Physical Properties**

**Diethyl 3-oxopentanedioate** is a colorless to light yellow liquid.[2][3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **Diethyl 3-Oxopentanedioate** 



Property	Value	Reference(s)
Molecular Formula	C <sub>9</sub> H <sub>14</sub> O <sub>5</sub>	
Molecular Weight	202.21 g/mol	
Appearance	Clear colorless to pale yellow liquid	
Boiling Point	250 °C (lit.)	
Density	1.113 g/mL at 25 °C (lit.)	
Refractive Index (n20/D)	1.440 (lit.)	
Water Solubility	10 g/L (20 °C)	
pKa (Predicted)	9.66 ± 0.46	
Flash Point	86 °C / 186.8 °F	[4]

# **Spectroscopic Data**

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **Diethyl 3-Oxopentanedioate**.

Table 2: Spectroscopic Data for **Diethyl 3-Oxopentanedioate** 

Technique	Data Summary	Reference(s)	
<sup>1</sup> H NMR	Spectra available, typically run in CDCl <sub>3</sub> .	[5]	
<sup>13</sup> C NMR	Data available.	[5]	
Infrared (IR) Spectroscopy	Spectra available (neat liquid). Key stretches include C=O (ester and ketone) and C-O.	[5]	
Mass Spectrometry (GC-MS)	Mass spectrum available (electron ionization).	[5][6]	



#### **Experimental Protocols for Spectroscopic Analysis**

While specific instrument parameters for the cited data may vary, the following are generalized experimental protocols for obtaining spectroscopic data for a compound like **Diethyl 3-Oxopentanedioate**.

- 3.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
- Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.
- Materials: NMR spectrometer (e.g., 400 MHz), NMR tubes, deuterated solvent (e.g., CDCl₃), sample of **Diethyl 3-Oxopentanedioate**, and tetramethylsilane (TMS) as an internal standard.[5]
- Procedure:
  - Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) in a clean vial.
  - Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean NMR tube.
  - Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[5]
  - <sup>1</sup>H NMR Acquisition: Set the spectral width, number of scans (typically 8-16), and relaxation delay. Acquire the free induction decay (FID).
  - <sup>13</sup>C NMR Acquisition: Switch the spectrometer to the <sup>13</sup>C nucleus frequency. Set a larger number of scans (e.g., 128 or more) and use a proton-decoupled pulse sequence.
  - Data Processing: Perform a Fourier transform on the FID, phase the spectrum, and reference to the TMS peak at 0 ppm or the residual solvent peak.[5]
- 3.1.2 Fourier-Transform Infrared (FTIR) Spectroscopy
- Objective: To identify the functional groups present in the molecule.



- Materials: FTIR spectrometer, salt plates (e.g., NaCl or KBr) or an ATR accessory, and the liquid sample.
- Procedure (Thin Film Method):
  - Sample Preparation: Place one to two drops of the neat liquid sample onto a clean, dry salt plate.
  - Assemble Sample Holder: Place a second salt plate on top of the first to create a thin film.
  - Acquire Spectrum: Place the assembly in the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm<sup>-1</sup>, after obtaining a background spectrum.[5]
- 3.1.3 Gas Chromatography-Mass Spectrometry (GC-MS)
- Objective: To determine the molecular weight and fragmentation pattern, as well as to assess purity.
- Materials: GC-MS instrument with a suitable capillary column (e.g., a 5% phenyl methyl siloxane column), helium carrier gas, and the sample dissolved in a volatile solvent.
- Procedure:
  - Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.
  - Instrument Setup: Set the GC oven temperature program, injector temperature, and MS parameters (e.g., ionization mode, mass range). A typical oven program might start at a low temperature, ramp up to a higher temperature to ensure elution of the compound, and then hold.
  - Injection and Analysis: Inject a small volume of the sample solution into the GC. The compound will be separated from any impurities based on its boiling point and column interactions, and then fragmented and detected by the mass spectrometer.

# **Synthesis**



**Diethyl 3-oxopentanedioate** can be synthesized via the esterification of acetonedicarboxylic acid.

#### **Experimental Protocol for Synthesis**

The following protocol is adapted from a procedure in Organic Syntheses.

- Objective: To synthesize **Diethyl 3-oxopentanedioate**.
- Materials: Acetonedicarboxylic acid (crude, from citric acid), absolute ethanol, dry hydrogen chloride, benzene, 10% sodium carbonate solution, dilute sulfuric acid.
- Procedure:
  - Crude acetonedicarboxylic acid is treated with absolute ethanol to which dry hydrogen chloride has been added.
  - The mixture is heated, then allowed to stand for approximately 12 hours.
  - The reaction mixture is poured into ice water, and the ester layer is separated.
  - The aqueous layer is extracted with benzene, and the extracts are combined with the ester layer.
  - The combined organic solution is washed with a 10% sodium carbonate solution, followed by dilute sulfuric acid, and finally with water.
  - The benzene is removed by distillation, and the final product is distilled under reduced pressure (less than 20 mm Hg) to prevent decomposition. The fraction boiling at 131–136°C at 9–10 mm Hg is collected.[7]

# Safety and Handling

**Diethyl 3-oxopentanedioate** is a combustible liquid and can cause irritation to the eyes, skin, and respiratory system.[8]

Table 3: GHS Hazard and Precautionary Statements



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Classification	Code	Statement	Reference(s)
Hazard	H302	Harmful if swallowed.	[8]
H315	Causes skin irritation.	[8]	_
H319	Causes serious eye irritation.	[8]	
H335	May cause respiratory irritation.	[8]	
Precautionary	P261	Avoid breathing dust/fume/gas/mist/va pours/spray.	[8]
P264	Wash hands thoroughly after handling.	[8]	
P270	Do not eat, drink or smoke when using this product.	[8]	
P280	Wear protective gloves/protective clothing/eye protection/face protection.	[8]	
P302+P352	IF ON SKIN: Wash with plenty of soap and water.	[8]	_
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[8]	_



P403+P233	Store in a well- ventilated place. Keep container tightly closed.	[8]
P501	Dispose of contents/container in accordance with local regulations.	[8]

#### **Experimental Protocols for Safety Assessment**

The following are summaries of standard OECD guidelines for assessing the acute toxicity and irritation potential of a chemical substance.

5.1.1 Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

- Objective: To determine the acute oral toxicity of a substance.
- Principle: A stepwise procedure with the use of a limited number of animals per step. The
  substance is administered orally to a group of animals at one of the defined dose levels. The
  absence or presence of compound-related mortality of the animals dosed at one step will
  determine the next step.
- Procedure:
  - Healthy, young adult female rats are typically used and fasted prior to dosing.
  - The test substance is administered in a single dose by gavage.
  - Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
  - The outcome is used to classify the substance according to the Globally Harmonized
     System of Classification and Labelling of Chemicals (GHS).[9][10]
- 5.1.2 Acute Dermal Irritation/Corrosion (OECD 404)
- Objective: To assess the potential for a substance to cause skin irritation or corrosion.



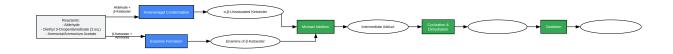
- Principle: The substance is applied to the skin of an animal in a single dose. The degree of irritation is evaluated at specific intervals.
- Procedure:
  - A small area of the skin of an albino rabbit is shaved.
  - The test substance is applied to the shaved area and covered with a gauze patch.
  - After a 4-hour exposure period, the patch is removed.
  - The skin is evaluated for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[11][12]
- 5.1.3 Acute Eye Irritation/Corrosion (OECD 405)
- Objective: To determine the potential of a substance to cause eye irritation or corrosion.
- Principle: A single dose of the substance is applied to one eye of an experimental animal, with the other eye serving as a control.
- Procedure:
  - The test substance is instilled into the conjunctival sac of one eye of an albino rabbit.
  - The eyes are examined at 1, 24, 48, and 72 hours after application.
  - The cornea, iris, and conjunctiva are scored for any lesions.[1][13]

# Applications in Synthesis: The Hantzsch Pyridine Synthesis

**Diethyl 3-oxopentanedioate** is a key building block in multicomponent reactions, such as the Hantzsch pyridine synthesis. This reaction involves the condensation of an aldehyde, two equivalents of a  $\beta$ -ketoester (like **Diethyl 3-oxopentanedioate**), and a nitrogen donor (such as ammonia or ammonium acetate) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[6][14]



#### **Logical Workflow for the Hantzsch Pyridine Synthesis**



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Caption: Logical workflow of the Hantzsch Pyridine Synthesis.

#### Conclusion

**Diethyl 3-Oxopentanedioate** (CAS 105-50-0) is a valuable chemical intermediate with well-defined physical, chemical, and spectroscopic properties. Its safe handling requires adherence to standard laboratory safety protocols, particularly concerning its potential as an irritant and its combustible nature. The information and protocols provided in this guide are intended to support its effective and safe use in research and development applications.

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